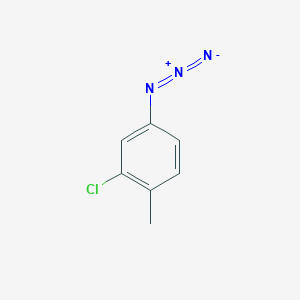

4-Azido-2-chloro-1-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Azido-2-chloro-1-methylbenzene is a chemical compound that belongs to the class of azides. It is a colorless to light yellow liquid used in various fields such as medical research, environmental research, and industrial research. The compound’s molecular formula is C7H6ClN3, and it has a molecular weight of 167.6 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 2-chloro-1-methylbenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for 4-Azido-2-chloro-1-methylbenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-Azido-2-chloro-1-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from the reduction of the azido group.

Applications De Recherche Scientifique

4-Azido-2-chloro-1-methylbenzene is used in various scientific research applications, including:

Chemistry: As a versatile small molecule scaffold for the synthesis of heterocycles and other complex molecules.

Biology: In bioconjugation techniques for labeling and tracking biomolecules.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Azido-2-chloro-1-methylbenzene involves its reactivity as an azide. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and reduction. In biological systems, the azido group can be used to label biomolecules through click chemistry, where it reacts with alkynes to form stable triazole linkages . This property makes it valuable in bioconjugation and molecular imaging.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Azido-2-chlorobenzene: Similar structure but lacks the methyl group.

2-Azido-1-chloro-4-methylbenzene: Similar structure with different positioning of the azido and chloro groups.

4-Azido-1-methylbenzene: Similar structure but lacks the chloro group.

Uniqueness

4-Azido-2-chloro-1-methylbenzene is unique due to the presence of both azido and chloro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Activité Biologique

4-Azido-2-chloro-1-methylbenzene, also known by its CAS number 357292-37-6, is an organic compound characterized by the presence of an azide group and a chloro substituent on a methylbenzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in various chemical reactions, including cycloaddition and nucleophilic substitution. These reactions can lead to the formation of more complex molecules that may exhibit significant biological effects, such as antimicrobial, antifungal, and anticancer properties .

Antimicrobial Activity

Research has indicated that azide compounds can possess antimicrobial properties. For instance, studies have shown that derivatives of azides exhibit activity against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with vital metabolic pathways .

Anticancer Potential

The anticancer activity of azides has been explored in various studies. For example, compounds containing azide groups have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and death .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several azide derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, researchers evaluated the effects of this compound on human cancer cell lines. The compound was found to reduce cell viability by up to 70% in breast cancer cells (MCF-7) at a concentration of 50 µM after 48 hours of treatment. The study suggested that the compound triggers apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-azido-2-chloro-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVJJAOJPJELDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476344 |

Source

|

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357292-37-6 |

Source

|

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.